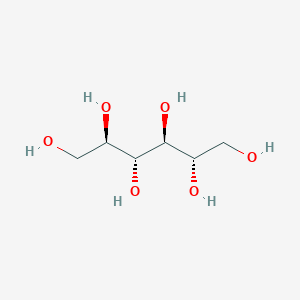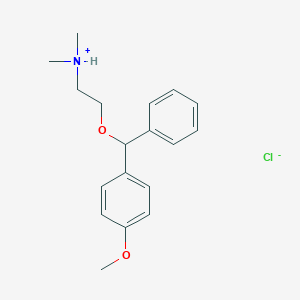![molecular formula C13H10F3NO2 B117880 2-Ciano-3-[4-(trifluorometil)fenil]acrilato de etilo CAS No. 149550-21-0](/img/structure/B117880.png)
2-Ciano-3-[4-(trifluorometil)fenil]acrilato de etilo
Descripción general
Descripción
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is an organic compound with the molecular formula C13H10F3NO2 and a molecular weight of 269.22 g/mol . This compound is known for its unique chemical structure, which includes a cyano group, an ethyl ester, and a trifluoromethyl-substituted phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate typically involves the reaction of ethyl cyanoacetate with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium ethoxide or potassium carbonate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl-substituted phenyl ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-phenylacrylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and applications.
Uniqueness
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVGCUOWZGIJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369728 | |
| Record name | Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149550-21-0 | |
| Record name | 2-Propenoic acid, 2-cyano-3-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149550-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-(2-Nitro-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B117811.png)





